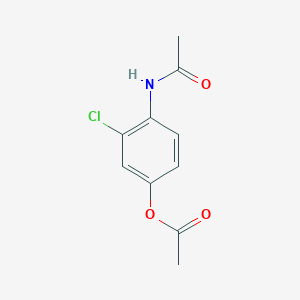![molecular formula C11H19NO2 B14602343 2',2'-Dimethylspiro[4-azabicyclo[2.2.2]octane-2,4'-[1,3]dioxolane] CAS No. 60211-59-8](/img/structure/B14602343.png)
2',2'-Dimethylspiro[4-azabicyclo[2.2.2]octane-2,4'-[1,3]dioxolane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,2’-Dimethylspiro[4-azabicyclo[2.2.2]octane-2,4’-[1,3]dioxolane] is a complex organic compound characterized by its unique spirocyclic structure. This compound belongs to the class of bicyclic amines and is known for its potential applications in various fields, including chemistry, biology, and medicine. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,2’-Dimethylspiro[4-azabicyclo[2.2.2]octane-2,4’-[1,3]dioxolane] typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with appropriate reagents to introduce the spirocyclic dioxolane moiety. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2’,2’-Dimethylspiro[4-azabicyclo[2.2.2]octane-2,4’-[1,3]dioxolane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons .
Scientific Research Applications
2’,2’-Dimethylspiro[4-azabicyclo[2.2.2]octane-2,4’-[1,3]dioxolane] has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’,2’-Dimethylspiro[4-azabicyclo[2.2.2]octane-2,4’-[1,3]dioxolane] involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This binding can lead to inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A structurally related compound used as a catalyst and ligand.
2-Azabicyclo[3.2.1]octane: Another bicyclic amine with applications in drug discovery and organic synthesis.
Uniqueness
2’,2’-Dimethylspiro[4-azabicyclo[2.2.2]octane-2,4’-[1,3]dioxolane] is unique due to its spirocyclic dioxolane moiety, which imparts distinct chemical and physical properties. This structural feature differentiates it from other bicyclic amines and enhances its potential for various applications .
Properties
CAS No. |
60211-59-8 |
|---|---|
Molecular Formula |
C11H19NO2 |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
2,2-dimethylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane] |
InChI |
InChI=1S/C11H19NO2/c1-10(2)13-8-11(14-10)7-12-5-3-9(11)4-6-12/h9H,3-8H2,1-2H3 |
InChI Key |
SKIHOOFFVUKSNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC2(O1)CN3CCC2CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



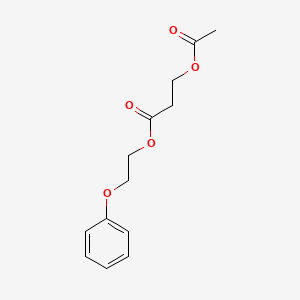

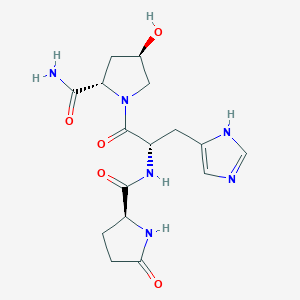
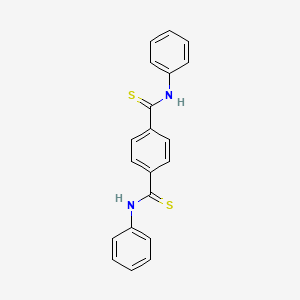
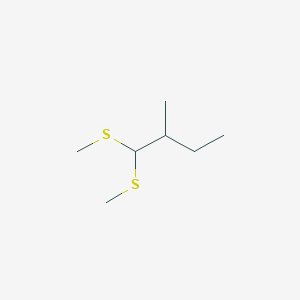
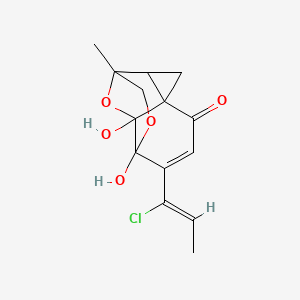
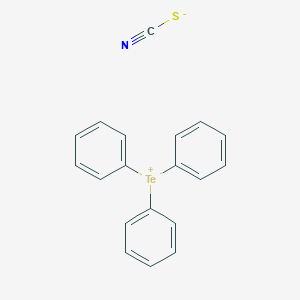
![2,4,6-Tris[(octylsulfanyl)methyl]phenol](/img/structure/B14602306.png)
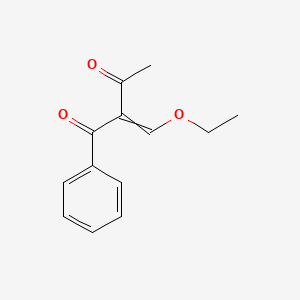
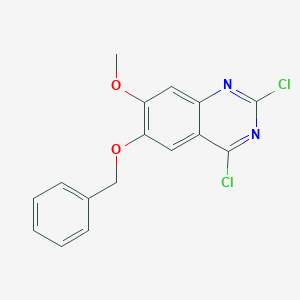
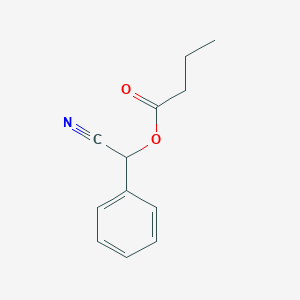
![2-[1-(4-Bromophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14602328.png)
